(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride
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Overview
Description
This compound is a derivative of pyrrolidine, which is a cyclic secondary amine . The “S” in the name indicates that it is the “S” (sinister, left) enantiomer of the molecule, which refers to its stereochemistry. The molecule also contains a methoxyphenyl group and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Attached to this ring would be a methoxyphenyl group and an amine group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the amine group, which can act as a nucleophile and base, and the methoxyphenyl group, which can undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amine group could potentially make the compound a base . The compound’s solubility would depend on the balance of polar (from the amine and methoxy groups) and nonpolar (from the phenyl and pyrrolidine groups) components .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential uses. For example, if this compound shows promising biological activity, it could be developed into a drug . Additionally, the compound’s structure could be modified to improve its properties or to create new compounds with different properties .
Properties
IUPAC Name |
(3S)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIXSNQSIRYFR-IDMXKUIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CC[C@@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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